molecular formula C28H20ClF2N2NaO3S B1150148 PAT-347 sodium

PAT-347 sodium

Cat. No.: B1150148
M. Wt: 560.9756
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PAT-347 sodium is a potent, non-competitive inhibitor of autotaxin (ATX), an enzyme critical in the lysophosphatidic acid (LPA) biosynthesis pathway. ATX converts lysophosphatidylcholine (LPC) to LPA, a bioactive lipid involved in fibrosis, cancer metastasis, and inflammatory diseases . This compound exhibits a molecular formula of C₂₈H₂₁ClF₂N₂O₃S (molecular weight: 538.99 g/mol) and a CAS number of 1689554-51-5 . Its structural features include an indole scaffold and a benzoic acid group, which mediate high-affinity binding to ATX via π–π and hydrophobic interactions within the enzyme’s hydrophobic tunnel .

This compound demonstrates an IC₅₀ of 0.3 nM in LPC hydrolysis assays, making it one of the most potent ATX inhibitors reported .

Properties

Molecular Formula

C28H20ClF2N2NaO3S

Molecular Weight

560.9756

Appearance

Solid powder

Synonyms

PAT-347;  PAT 347;  PAT347.; sodium 3-((6-chloro-7-fluoro-2-methyl-1-(2-oxo-2-(spiro[cyclopropane-1,3/'-indolin]-1/'-yl)ethyl)-1H-indol-3-yl)thio)-2-fluorobenzoate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Autotaxin Inhibitors

Structural and Binding Mode Differences

PAT-347 sodium belongs to Type III inhibitors, which bind non-competitively to ATX’s hydrophobic tunnel, blocking LPA release rather than LPC hydrolysis . Key interactions include:

  • π–π stacking between its indole moiety and Phe274/His251.
  • Hydrophobic contacts with Trp254, Trp260, and Phe247.
  • Ionic interactions involving its benzoic acid group and Lys248 .

Comparisons with Other Type III Inhibitors :

PAT-505 (IC₅₀ = 2 nM): Shares a similar indole scaffold but includes additional interactions with Ser81 and Val272. Despite lower potency than this compound, it demonstrated anti-fibrotic efficacy in a non-alcoholic steatohepatitis (NASH) mouse model .

PAT-048 (IC₅₀ = 1.1 nM): Exhibits enhanced pharmacodynamics, achieving >90% ATX inhibition in vivo at 20 mg/kg. However, it failed in a bleomycin-induced pulmonary fibrosis model, suggesting tissue-specific limitations .

LM-Cpd 51 (IC₅₀ = 81 nM): Binds to the same tunnel but lacks the benzoic acid group, resulting in weaker interactions with Lys248 and Trp254 .

Pharmacokinetic and Functional Differences
Compound IC₅₀ (nM) Plasma Stability (Human) In Vivo Efficacy Model Key Limitations
This compound 0.3 Stable MDA-MB-231 tumor model Limited data on fibrosis models
PAT-505 2 Stable NASH mouse model Higher IC₅₀ vs. PAT-347
PAT-048 1.1 Stable Dermal fibrosis model Ineffective in lung fibrosis
LM-Cpd 51 81 Not reported Preclinical metabolic studies Lower potency
Cross-Type Inhibitor Comparisons
  • Type I (Catalytic Site Binders) :
    • PF-8380 (IC₅₀ = 100 nM): Competes with LPC at the catalytic site but lacks tunnel-binding efficacy .
  • Type II (Tunnel Entrance Binders) :
    • GLPG-1690 (Phase III for IPF): Binds near the tunnel entrance, showing clinical efficacy but higher off-target risks than this compound .

Research Findings and Clinical Implications

  • This compound outperforms most Type III inhibitors in binding affinity and plasma stability, though its in vivo efficacy remains understudied in fibrotic diseases .
  • PAT-505 and PAT-048 highlight the trade-off between potency and tissue specificity; structural modifications (e.g., adding polar groups) may improve their biodistribution .
  • LM-Cpd 51 and PharmAkea’s Cpd A-E (IC₅₀ < 0.5 µM) demonstrate broader metabolic benefits (e.g., reduced blood glucose in obese mice) but lower ATX inhibition potency .

Data Tables

Table 1. Structural and Biochemical Properties of Selected ATX Inhibitors
Compound Binding Site Key Interactions IC₅₀ (nM) Reference
This compound Hydrophobic tunnel Phe274, His251, Lys248, Trp254 0.3
PAT-505 Hydrophobic tunnel Ser81, Val277, Phe249, Trp260 2
LM-Cpd 51 Hydrophobic tunnel Trp254, Phe249, Trp260 81
PF-8380 Catalytic site Zn²⁺, Thr209 100
Table 2. In Vivo Performance in Disease Models
Compound Disease Model Efficacy (% Inhibition) Dose (mg/kg) Reference
This compound Tumor growth 75% ATX inhibition 10
PAT-048 Dermal fibrosis >90% 20
PAT-505 NASH Reduced fibrosis 10
Cpd A-E High-fat diet obesity 30% ↓ blood glucose 50

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.